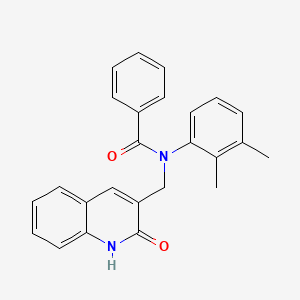![molecular formula C17H19NO6S B7687898 methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate](/img/structure/B7687898.png)
methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate, also known as MSMA, is a chemical compound that has been widely used in scientific research due to its various applications. This compound is a derivative of 4-(morpholine-4-sulfonyl)phenylacetic acid and is known for its unique properties, including its ability to inhibit the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been widely used in scientific research due to its various applications. It has been used as an inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has also been used as a model compound for the study of enzyme inhibition. In addition, methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate inhibits the activity of certain enzymes by binding to the active site of the enzyme. It does this by forming a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate.
Biochemical and Physiological Effects:
methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate in lab experiments is its high potency. It can inhibit the activity of enzymes at very low concentrations, which makes it a useful tool for studying enzyme inhibition. However, one limitation of using methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate. One direction is the development of new drugs based on the structure of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate. Another direction is the study of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the mechanism of action of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate on different enzymes can be further studied to understand its effects on different biological pathways.
Métodos De Síntesis
The synthesis of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate involves the reaction of 4-(morpholine-4-sulfonyl)phenylacetic acid with methyl chloroacetate. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate.
Propiedades
IUPAC Name |
methyl 2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-10-15(8-9-16(12)24-11-17(19)23-3)25(20,21)18-13-4-6-14(22-2)7-5-13/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQZDBHBWLKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

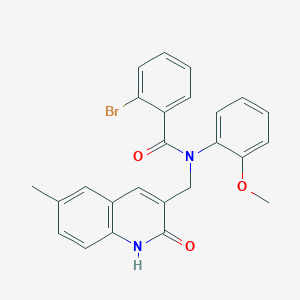
![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)



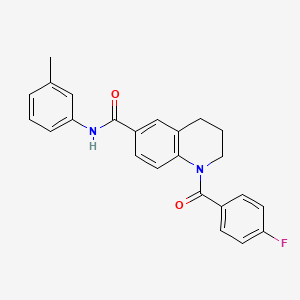
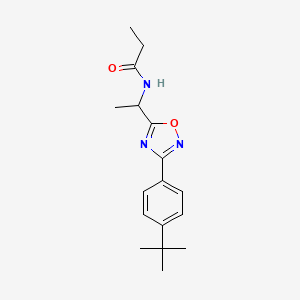

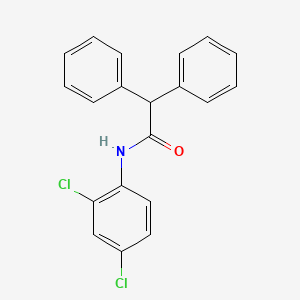
![N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
![1-[3-(Cyclohexylcarbamoyl)-4-methylphenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7687913.png)
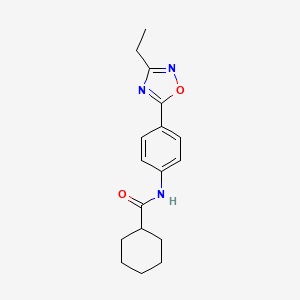
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687918.png)
